2-Bromo-5-[(methyloxy)methyl]furan
Description
2-Bromo-5-[(methyloxy)methyl]furan is a brominated furan derivative characterized by a methoxymethyl (-CH₂OCH₃) substituent at the 5-position and a bromine atom at the 2-position of the furan ring. The methoxymethyl group may be introduced via alkylation or etherification steps, as seen in the synthesis of structurally related compounds such as 2-bromo-5-[(trifluoromethoxy)methyl]furan .
Its bromine atom enhances reactivity in cross-coupling reactions, while the methoxymethyl group could improve solubility compared to non-polar analogs.
Properties
Molecular Formula |
C6H7BrO2 |
|---|---|
Molecular Weight |
191.02 g/mol |
IUPAC Name |
2-bromo-5-(methoxymethyl)furan |
InChI |
InChI=1S/C6H7BrO2/c1-8-4-5-2-3-6(7)9-5/h2-3H,4H2,1H3 |
InChI Key |
BWCHWZIVZKSXKJ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=C(O1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Brominated Furan Derivatives
Key Observations:
Electron Density and Reactivity: Bromine at the 2-position increases electrophilicity, facilitating nucleophilic substitution or cross-coupling reactions. The methoxymethyl group in this compound likely donates electron density via the oxygen lone pairs, moderating reactivity compared to electron-withdrawing groups (e.g., -NO₂ in Furvina) .
Biological Activity : Furvina’s dual bromine and nitrovinyl substituents enhance its antileishmanial and antibacterial potency, attributed to increased polarity and electrophilic character . In contrast, the methoxymethyl group may reduce toxicity but also decrease antimicrobial efficacy compared to nitrovinyl analogs.
Synthetic Utility: 5-Bromo-3-methyl-2(5H)-furanone is a chiral building block for asymmetric synthesis, whereas this compound’s ether linkage could make it a versatile precursor for further functionalization .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- Solubility : The methoxymethyl group in this compound likely improves solubility in polar aprotic solvents (e.g., THF, acetone) compared to Furvina, which requires DMF or DMSO .
- Stability : Furans with nitro groups (e.g., Furvina) are prone to decomposition under light or moisture, whereas the methoxymethyl analog is expected to be more stable .
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